molecular formula C17H18ClN3 B2480270 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole CAS No. 344279-08-9

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole

Cat. No.: B2480270
CAS No.: 344279-08-9
M. Wt: 299.8
InChI Key: GLDQVERFGFNPDY-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C17H18ClN3 and its molecular weight is 299.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Modified Synthesis of Intermediates: The compound 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, which shares a similar structure with the queried compound, is used in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. A modified synthesis of a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, was described, showcasing the potential for improved synthesis methods in this chemical category (Gilbile et al., 2017).
  • Antiprotozoal Activity: 1H-benzimidazole and 1H-benzotriazole derivatives, including those with chloro-, bromo-, and methyl- analogs, were synthesized and evaluated against the protozoa Acanthamoeba castellanii. This highlights the potential biomedical applications of these compounds (Kopanska et al., 2004).
  • Diverse Compound Library Generation: The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a diverse library of compounds, indicating the versatility of benzimidazole-related compounds in chemical syntheses (Roman, 2013).

Pharmacological and Biological Applications

  • Antitubercular Agents: 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their tuberculostatic activity, particularly against Mycobacterium tuberculosis. The study identified specific derivatives with high activity, showcasing the potential of benzimidazole compounds in treating tuberculosis (Gobis et al., 2015).
  • Organic Magnetic Materials: 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole and its derivatives were synthesized and studied for their magnetic properties. These compounds form dimeric pairs with specific hydrogen bond interactions, demonstrating the relevance of benzimidazole derivatives in the field of materials science, particularly in organic magnetic materials (Ferrer et al., 2001).

Chemical and Material Science

  • Luminescent Properties: The transition metal complexes of the 5,6-dimethyl-2-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-benzimidazole ligand, which is structurally similar to the queried compound, exhibit luminescence in the solid state at room temperature, indicating their potential use in material science applications (Destefano & Geiger, 2017).

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3/c1-4-8-21-15-10-12(3)11(2)9-14(15)20-17(21)13-6-5-7-19-16(13)18/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQVERFGFNPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C(=C2)C)C)N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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